Cas no 1805372-09-1 (6-Bromo-4-(difluoromethyl)-3-hydroxypyridine-2-methanol)

6-Bromo-4-(difluoromethyl)-3-hydroxypyridine-2-methanol is a versatile heterocyclic compound featuring a bromo-substituted pyridine core with additional functional groups, including difluoromethyl, hydroxyl, and hydroxymethyl moieties. Its structural complexity makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of bioactive molecules. The presence of both electron-withdrawing (bromo, difluoromethyl) and electron-donating (hydroxyl, hydroxymethyl) groups enhances its reactivity, enabling selective modifications for targeted applications. The compound’s stability under standard conditions and compatibility with common synthetic methodologies further contribute to its utility in medicinal chemistry and material science research. Its precise functionalization potential supports the design of novel compounds with tailored properties.
6-Bromo-4-(difluoromethyl)-3-hydroxypyridine-2-methanol structure
1805372-09-1 structure
Product name:6-Bromo-4-(difluoromethyl)-3-hydroxypyridine-2-methanol
CAS No:1805372-09-1
MF:C7H6BrF2NO2
MW:254.028848171234
CID:4915108

6-Bromo-4-(difluoromethyl)-3-hydroxypyridine-2-methanol Chemical and Physical Properties

Names and Identifiers

    • 6-Bromo-4-(difluoromethyl)-3-hydroxypyridine-2-methanol
    • Inchi: 1S/C7H6BrF2NO2/c8-5-1-3(7(9)10)6(13)4(2-12)11-5/h1,7,12-13H,2H2
    • InChI Key: YDJSJYLQVTZFCF-UHFFFAOYSA-N
    • SMILES: BrC1=CC(C(F)F)=C(C(CO)=N1)O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 173
  • Topological Polar Surface Area: 53.4
  • XLogP3: 1.8

6-Bromo-4-(difluoromethyl)-3-hydroxypyridine-2-methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A024007171-1g
6-Bromo-4-(difluoromethyl)-3-hydroxypyridine-2-methanol
1805372-09-1 97%
1g
$1,747.20 2022-04-01
Alichem
A024007171-500mg
6-Bromo-4-(difluoromethyl)-3-hydroxypyridine-2-methanol
1805372-09-1 97%
500mg
$1,078.00 2022-04-01

6-Bromo-4-(difluoromethyl)-3-hydroxypyridine-2-methanol Related Literature

Additional information on 6-Bromo-4-(difluoromethyl)-3-hydroxypyridine-2-methanol

6-Bromo-4-(difluoromethyl)-3-hydroxypyridine-2-methanol (CAS No. 1805372-09-1): An Emerging Compound in Medicinal Chemistry

6-Bromo-4-(difluoromethyl)-3-hydroxypyridine-2-methanol (CAS No. 1805372-09-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of substituted pyridines, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

The chemical structure of 6-Bromo-4-(difluoromethyl)-3-hydroxypyridine-2-methanol is characterized by a pyridine ring substituted with a bromine atom at the 6-position, a difluoromethyl group at the 4-position, and a hydroxyl group at the 3-position. The methanol moiety is attached to the 2-position of the pyridine ring. This combination of functional groups imparts distinct physicochemical properties to the molecule, making it an attractive candidate for various pharmaceutical applications.

Recent studies have highlighted the potential of 6-Bromo-4-(difluoromethyl)-3-hydroxypyridine-2-methanol in modulating key biological pathways. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-κB) signaling, a critical pathway involved in inflammation and immune responses.

In addition to its anti-inflammatory properties, 6-Bromo-4-(difluoromethyl)-3-hydroxypyridine-2-methanol has shown promise as an antimicrobial agent. A study conducted by researchers at the University of California, San Francisco, revealed that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic processes.

The anticancer potential of 6-Bromo-4-(difluoromethyl)-3-hydroxypyridine-2-methanol has also been explored in preclinical studies. Research published in Cancer Research indicated that this compound selectively targets cancer cells by inducing apoptosis through the activation of caspase pathways. The selective cytotoxicity observed in cancer cells, while sparing normal cells, suggests that 6-Bromo-4-(difluoromethyl)-3-hydroxypyridine-2-methanol may have a favorable therapeutic index for cancer therapy.

The pharmacokinetic properties of 6-Bromo-4-(difluoromethyl)-3-hydroxypyridine-2-methanol have been evaluated in several animal models. Studies have shown that this compound exhibits good oral bioavailability and favorable plasma stability. These characteristics are crucial for its potential use as an orally administered therapeutic agent. Furthermore, preliminary toxicology studies have indicated that 6-Bromo-4-(difluoromethyl)-3-hydroxypyridine-2-methanol is well-tolerated at therapeutic doses, with no significant adverse effects observed.

The synthetic route for preparing 6-Bromo-4-(difluoromethyl)-3-hydroxypyridine-2-methanol has been optimized to ensure high yields and purity. The synthesis typically involves a multi-step process starting from commercially available starting materials. Key steps include bromination, difluoromethylation, and hydroxylation reactions, followed by methylation to introduce the methanol moiety. The robust synthetic protocol ensures consistent production of high-quality material suitable for further research and development.

In conclusion, 6-Bromo-4-(difluoromethyl)-3-hydroxypyridine-2-methanol (CAS No. 1805372-09-1) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further investigation in medicinal chemistry and drug discovery programs. Ongoing research aims to elucidate its full therapeutic potential and optimize its use in clinical settings.

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